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molecular formula C12H14N4O B8417168 5,6-Dimethyl-2-[(pyridin-2-ylmethyl)amino]pyrimidin-4(3H)-one

5,6-Dimethyl-2-[(pyridin-2-ylmethyl)amino]pyrimidin-4(3H)-one

Cat. No. B8417168
M. Wt: 230.27 g/mol
InChI Key: UZDIYDVWXVCLHD-UHFFFAOYSA-N
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Patent
US09447051B2

Procedure details

A solution of 5,6-dimethyl-2-[(pyridin-2-ylmethyl)amino]pyrimidin-4(3H)-one (7.0 g, 32.6 mmol, Step B) in phosphorus (V) oxychloride (30 mL) with addition of 1 drop of dimethylformamide was refluxed overnight under nitrogen. Then excess phosphorus (V) oxychloride was removed under reduced pressure. Toluene (30 mL) was added, and the reaction mixture was evaporated under reduced pressure. The residue was diluted with 5% aqueous sodium bicarbonate (100 mL) and extracted with ethyl acetate (2×200 mL). The solvent was evaporated under reduced pressure, and the residue was subjected to column chromatography eluted with hexane/ethyl acetate (2:1). The titled compound 6.1 g (74%) was obtained as a light-yellow solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 2.10 (s, 3H), 2.39 (s, 3H), 4.54 (s, 2H), 7.20-7.30 (m, 2H), 7.68-7.76 (m, 2H), 7.76 (bs, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=O)[NH:4][C:5]([NH:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)=[N:6][C:7]=1[CH3:8].O(Cl)[Cl:19].[P+5]>CN(C)C=O>[Cl:19][C:3]1[C:2]([CH3:1])=[C:7]([CH3:8])[N:6]=[C:5]([NH:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC=1C(NC(=NC1C)NCC1=NC=CC=C1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
O(Cl)Cl.[P+5]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight under nitrogen
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then excess phosphorus (V) oxychloride was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Toluene (30 mL) was added
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with 5% aqueous sodium bicarbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
eluted with hexane/ethyl acetate (2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=C1C)C)NCC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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